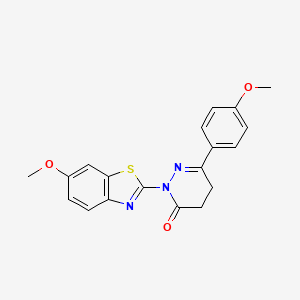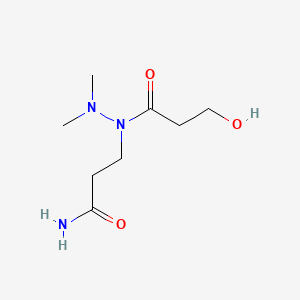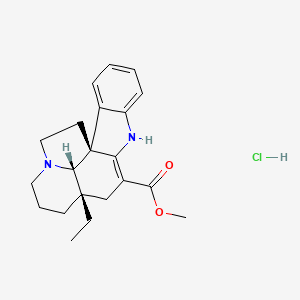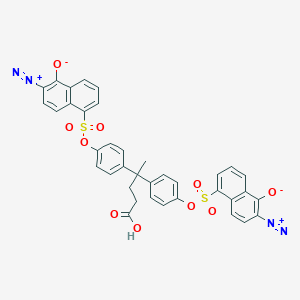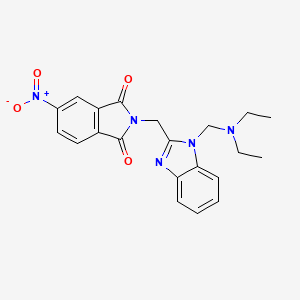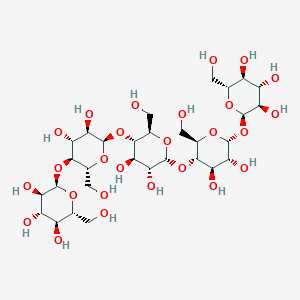
Maltotriosyltrehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La maltotriosiltrehalosa es un compuesto de carbohidratos que consta de una unidad de maltotriosa unida a una unidad de trehalosa. Es un tipo de oligosacárido, que son carbohidratos compuestos por un pequeño número de unidades de monosacárido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La maltotriosiltrehalosa se puede sintetizar mediante la acción enzimática de la maltooligosiltrehalosa sintasa (MTSase) y la maltooligosiltrehalosa trehalohidrolasa (MTHase). El proceso implica la conversión de maltopentaosa a maltotriosiltrehalosa por MTSase, seguida de la hidrólisis de maltotriosiltrehalosa a trehalosa y maltotriosa por MTHase .
Métodos de producción industrial
En entornos industriales, la producción de maltotriosiltrehalosa suele implicar el uso de enzimas recombinantes expresadas en microorganismos como Escherichia coli. La optimización de las condiciones de expresión, como el uso de cepas huésped específicas y estrategias de inducción, puede mejorar significativamente el rendimiento del producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
La maltotriosiltrehalosa se somete principalmente a reacciones de hidrólisis. La hidrólisis enzimática de la maltotriosiltrehalosa por MTHase da como resultado la formación de trehalosa y maltotriosa .
Reactivos y condiciones comunes
Las reacciones de hidrólisis que involucran maltotriosiltrehalosa generalmente requieren enzimas específicas como MTHase. Las condiciones de reacción a menudo incluyen una solución tamponada a un pH y temperatura óptimos para garantizar la máxima actividad enzimática .
Principales productos
Los principales productos formados a partir de la hidrólisis de maltotriosiltrehalosa son trehalosa y maltotriosa .
Aplicaciones Científicas De Investigación
La maltotriosiltrehalosa tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la maltotriosiltrehalosa implica su conversión enzimática a trehalosa y maltotriosa. La enzima MTHase cataliza la escisión del enlace α-1,4-glucosídico adyacente al disacárido terminal α-1,1-enlazado de la maltotriosiltrehalosa . Esta reacción está facilitada por residuos específicos en el sitio activo de la enzima, que interactúan con el sustrato para disminuir la energía de activación requerida para la reacción .
Comparación Con Compuestos Similares
La maltotriosiltrehalosa es similar a otros oligosacáridos como la maltotetraosa y la maltopentaosa. Su estructura única, que incluye una unidad de trehalosa, la distingue de estos compuestos. La trehalosa en sí es un disacárido estable compuesto por dos unidades de glucosa unidas por un enlace α-1,1, y es conocida por sus propiedades protectoras contra diversas condiciones de estrés .
Lista de compuestos similares
- Maltotetraosa
- Maltopentaosa
- Trehalosa
La combinación única de unidades de maltotriosa y trehalosa de la maltotriosiltrehalosa la convierte en un compuesto de gran interés para diversas aplicaciones, especialmente en campos que requieren estabilización y preservación de materiales biológicos.
Propiedades
Número CAS |
142831-49-0 |
|---|---|
Fórmula molecular |
C30H52O26 |
Peso molecular |
828.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
Clave InChI |
GUZBXMVHVQHCTQ-XFSSMLLMSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


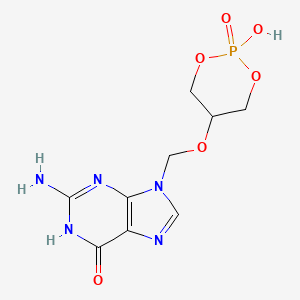
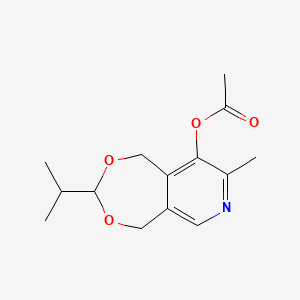


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
